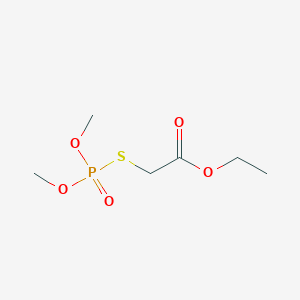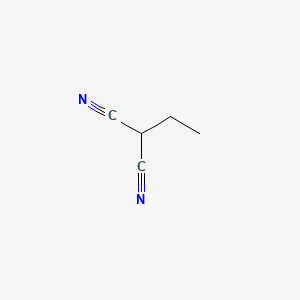![molecular formula C9H12O3 B1618154 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one CAS No. 92474-80-1](/img/structure/B1618154.png)
4-Methylene-1,3-dioxaspiro[4.5]decan-2-one
Overview
Description
4-Methylene-1,3-dioxaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis
4-Methylene-1,3-dioxaspiro[4.5]decan-2-one has been studied for its conformational properties. Investigations using 1H NMR on related compounds like 2-methyl-1,4-dioxaspiro[4.5]decane demonstrate specific axial and pseudoequatorial orientations of protons, confirming a 'half-chair' conformation of the 1,3-dioxolane ring (Csunderlik, Chirila, & Bacaloglu, 1982).
Synthesis and Optimization
The compound is a valuable synthetic intermediate, widely used in creating organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides. Notably, its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane through selective deketalization in acidic solution has been optimized, enhancing its yield and reducing reaction time (Zhang Feng-bao, 2006).
Spiroacetal Enol Ethers Synthesis
The compound plays a role in the synthesis of spiroacetal enol ethers. For instance, (E)- and (Z)-2-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes were synthesized from an acyclic keto alcohol, demonstrating its versatility in organic synthesis (Toshima et al., 1998).
Solubility in Sustainable Solvents
Research on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol, a related compound, in sustainable solvents like water and ionic liquids, provides insights into designing future alternative reactions and processes involving these mixtures (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).
Enantiomerically Pure Spiroacetals Synthesis
This compound is instrumental in synthesizing enantiomerically pure spiroacetals, contributing significantly to the field of stereoselective synthesis and pharmaceutical research (Schwartz et al., 2005).
Pheromone Synthesis
It has been used in synthesizing pheromones, especially those related to bees, indicating its potential in biological and ecological research (Mori & Ikunaka, 1984).
Properties
IUPAC Name |
4-methylidene-1,3-dioxaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-7-9(12-8(10)11-7)5-3-2-4-6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSXIURLVVZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2(CCCCC2)OC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350682 | |
| Record name | 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92474-80-1 | |
| Record name | 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















